molecular formula C24H20O4 B15106688 8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one

8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one

Cat. No.: B15106688
M. Wt: 372.4 g/mol
InChI Key: LJJQOACPTAOTMT-RMKNXTFCSA-N
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Description

8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C22H18O5. This compound belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 8-methoxy-4-methyl-6H-benzo[c]chromen-6-one with (E)-3-phenyl-2-propenyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a phosphodiesterase inhibitor and its diverse applications in various fields make it a compound of significant interest .

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

8-methoxy-4-methyl-3-[(E)-3-phenylprop-2-enoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C24H20O4/c1-16-22(27-14-6-9-17-7-4-3-5-8-17)13-12-20-19-11-10-18(26-2)15-21(19)24(25)28-23(16)20/h3-13,15H,14H2,1-2H3/b9-6+

InChI Key

LJJQOACPTAOTMT-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC=CC4=CC=CC=C4

Origin of Product

United States

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